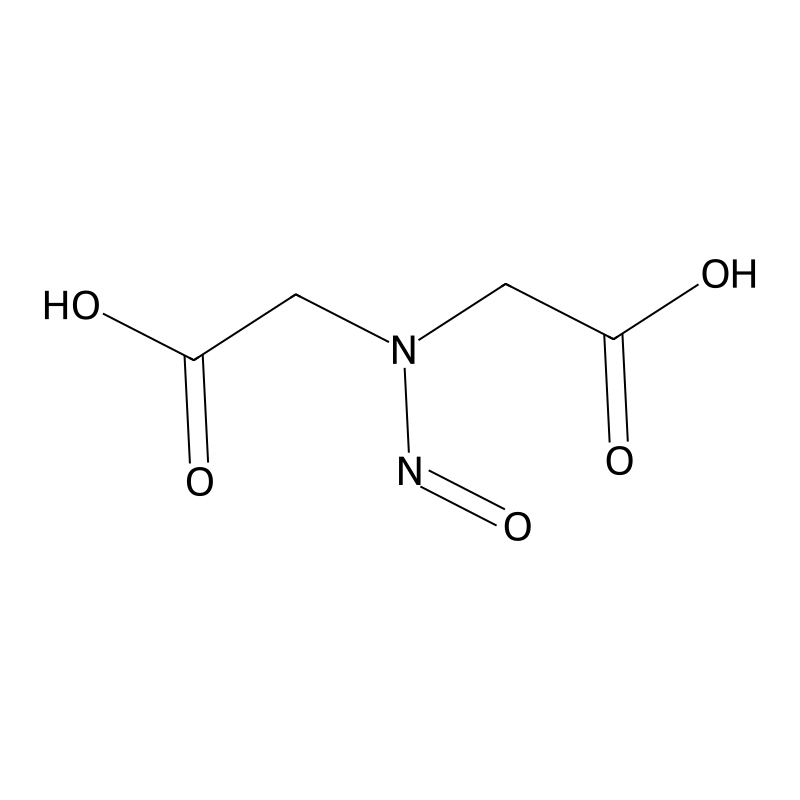

Nitrosoiminodiacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Historical Use in Carcinogen Testing:

One area of research involving NIDA focused on its potential to cause cancer. A study published in the Journal of the National Cancer Institute investigated various N-nitroso compounds, including NIDA, for their carcinogenicity in animals []. This research is helpful in understanding the potential hazards of N-nitroso compounds in general.

Nitrosoiminodiacetic acid is an organic compound with the molecular formula . Structurally, it consists of an imino group connected to two carboxylic acid groups and a nitroso group. This compound is a derivative of iminodiacetic acid, which is widely recognized for its chelating properties. The presence of the nitroso group introduces unique reactivity and potential biological activity, making it a subject of interest in both chemical research and applications.

- Currently, there's no established information regarding a specific mechanism of action for NIDA.

- However, due to the presence of the nitroso group, it's possible that NIDA might interfere with cellular processes or interact with biomolecules, but further research is needed to confirm this.

- Limited data exists on the specific toxicity or hazards associated with NIDA.

- However, the nitroso group in its structure raises some concerns. Nitroso compounds are generally classified as potential carcinogens (cancer-causing agents) by the International Agency for Research on Cancer (IARC) [].

- Therefore, handling NIDA should be done with caution, following standard laboratory safety protocols for potentially hazardous materials.

Limitations and Future Research

- Research on NIDA is limited, with most information available in the context of its role as a contaminant in studies using EDTA.

- Further investigation is needed to elucidate its physical and chemical properties, potential biological effects, and definitive safety profile.

- Nucleophilic Substitution: The nitroso group can undergo nucleophilic attack, leading to the formation of new bonds.

- Denitrosation: In acidic conditions, nitroso compounds can be converted back to their corresponding amines, a reaction that can be catalyzed by various nucleophiles .

- Rearrangements: Under certain conditions, the compound may rearrange to form different structural isomers.

The specific reaction pathways for nitrosoiminodiacetic acid are less documented compared to other nitroso compounds, indicating a need for further research in this area.

Nitrosoiminodiacetic acid has been studied for its potential biological effects. Nitroso compounds in general are known for their mutagenic properties, particularly in relation to cancer risk. While the specific biological activities of nitrosoiminodiacetic acid remain largely unexplored, its structural similarity to other nitrosamines suggests that it may exhibit similar toxicological properties .

The synthesis of nitrosoiminodiacetic acid typically involves the nitrosation of iminodiacetic acid or its derivatives. Common methods include:

- Direct Nitrosation: Reacting iminodiacetic acid with nitrous acid under controlled conditions.

- Chemical Modification: Starting from precursor compounds such as glycine derivatives and introducing the nitroso functionality through various

Nitrosoiminodiacetic acid has potential applications in several fields:

- Chelating Agents: Due to its structure, it may serve as a chelating agent in various chemical processes.

- Pharmaceuticals: The compound's unique properties could be exploited in drug design and development.

- Agricultural Chemicals: Similar compounds are used in herbicides and pesticides, suggesting potential utility in this area as well .

Several compounds share structural similarities with nitrosoiminodiacetic acid. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Iminodiacetic Acid | A well-known chelating agent without a nitroso group. | |

| N-Nitrosodimethylamine | A potent carcinogen; lacks carboxylic groups. | |

| N-Nitrosodiethylamine | Similar reactivity but different alkyl groups. | |

| Nitrilotriacetic Acid | Contains three carboxylic groups; used as a chelator. |

Nitrosoiminodiacetic acid's unique combination of an imino group with two carboxylic acids and a nitroso group distinguishes it from these similar compounds, particularly regarding its potential reactivity and biological implications.

The discovery of nitrosamines as contaminants in pharmaceuticals traces to mid-20th-century research linking these compounds to carcinogenicity in animal models. Initial studies in the 1950s–1960s identified nitrosamines in food and beverages, prompting investigations into their formation mechanisms. By the 1970s, analytical advancements revealed their presence in drug products, particularly those synthesized with secondary amines or exposed to nitrosating agents during manufacturing.

Early Regulatory Responses

In the 1980s, agencies such as the U.S. Food and Drug Administration (FDA) established guidelines to limit nitrosamine formation during drug production. These focused on modifying synthesis pathways to avoid interactions between amines and nitrosating agents like sodium nitrite. However, the 2018 detection of N-nitrosodimethylamine (NDMA) in valsartan marked a turning point, revealing systemic vulnerabilities in pharmaceutical supply chains. Subsequent recalls of angiotensin II receptor blockers (ARBs), ranitidine, and metformin underscored the need for robust analytical methods to detect trace nitrosamines.

Evolution of Analytical Capabilities

The 2000s saw significant improvements in liquid chromatography–tandem mass spectrometry (LC-MS/MS), enabling detection limits as low as parts per billion (ppb) for nitrosamines. These advancements allowed regulators to identify previously undetectable impurities, including Nitrosoiminodiacetic acid, in complex drug matrices.

Table 1: Key Milestones in Nitrosamine Contamination History

Cyanomethylation-Hydrolysis-Dehydrogenation Pathways from Monoethanolamine Substrates

The cyanomethylation-hydrolysis-dehydrogenation route represents a cornerstone for iminodiacetic acid synthesis, which subsequently undergoes nitrosation to yield nitrosoiminodiacetic acid. This pathway leverages monoethanolamine as a cost-effective substrate.

Catalytic Systems for Dehydrogenation Reactions

Dehydrogenation catalysts are pivotal for converting intermediates into iminodiacetic acid. Copper-based systems, particularly Cu/ZrO₂, demonstrate high efficacy. In one study, a Cu/ZrO₂ catalyst achieved 92% iminodiacetic acid yield from diethanolamine at 200°C under hydrogen-free conditions [6]. The catalyst’s stability derives from zirconia’s high surface area and acid-base properties, which prevent copper sintering.

Alternative systems employ bimetallic catalysts, such as Cu-Ni alloys supported on alumina, which enhance dehydrogenation rates by 15–20% compared to monometallic counterparts [3]. These catalysts operate optimally at pH 8–9, where the substrate’s amine group remains protonated, facilitating adsorption onto active sites.

| Catalyst System | Substrate | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Cu/ZrO₂ | Diethanolamine | 200 | 92 | [6] |

| Cu-Ni/Al₂O₃ | Monoethanolamine | 180 | 88 | [3] |

Process Optimization in Continuous Flow Reactor Configurations

Continuous flow reactors outperform batch systems in large-scale iminodiacetic acid production. A patented process utilizes a tubular reactor with integrated temperature zones:

- Cyanomethylation Zone: Monoethanolamine reacts with formaldehyde and sodium cyanide at 60–80°C, forming a cyanomethyl intermediate [3].

- Hydrolysis Zone: The intermediate undergoes alkaline hydrolysis (pH 12–13) at 100°C to yield aminodiacetic acid.

- Dehydrogenation Zone: Catalytic dehydrogenation at 180–200°C completes iminodiacetic acid synthesis [3].

This configuration reduces residence time by 40% and improves energy efficiency through heat recovery between zones.

Alternative Routes via Glycine Intermediate Cyanomethylation

Glycine-based pathways offer a theoretical alternative, though industrial adoption remains limited. In this approach, glycine undergoes cyanomethylation with formaldehyde and cyanide, followed by hydrolysis to form iminodiacetic acid. However, competing side reactions, such as glycine dimerization, reduce yields to 50–60% under standard conditions [3]. Recent advances in phase-transfer catalysis, using tetrabutylammonium bromide, suppress byproduct formation, elevating yields to 75% [3].

Comparative Analysis of Batch vs. Continuous Manufacturing Approaches

Batch and continuous systems exhibit distinct trade-offs:

| Parameter | Batch Reactors | Continuous Flow Reactors |

|---|---|---|

| Throughput | Low (1–5 kg/hr) | High (20–50 kg/hr) |

| Yield Consistency | ±5% variability | ±1.5% variability |

| Capital Cost | Lower initial investment | Higher upfront costs |

| Operational Flexibility | Suitable for multi-product facilities | Optimized for single-product lines |

Continuous systems dominate large-scale production due to superior throughput and yield stability, while batch reactors remain prevalent in pilot-scale studies and specialty chemical synthesis [3] [6].

Nitrosoiminodiacetic acid, with the molecular formula C₄H₆N₂O₅ and CAS number 25081-31-6, represents a significant analytical challenge within the broader nitrosamine compound class [1]. This compound features a nitroso group attached to an iminodiacetic acid moiety, creating unique analytical complexities that require specialized detection and quantification methodologies [2] [3]. The presence of both chelating properties from the iminodiacetic acid backbone and reactive nitroso functionality demands sophisticated analytical approaches for accurate determination in pharmaceutical matrices [4].

Method Development for Trace Impurity Analysis in Complex Matrices

The analytical determination of nitrosoiminodiacetic acid in complex pharmaceutical matrices presents multiple methodological challenges that require systematic approach development [5] [6]. Complex matrices create significant interference patterns that can compromise the accuracy and reliability of trace-level determinations [7] [8].

Matrix Effect Considerations

Matrix precipitation strategies have emerged as effective approaches for eliminating interference in nitrosoiminodiacetic acid analysis [8]. Research demonstrates that matrix precipitation with a precipitation ratio representing twenty percent solvent proportion provides robust conditions for toxic impurity analysis [8]. The technique involves dissolving active pharmaceutical ingredients in appropriate solvents followed by anti-solvent addition to precipitate matrix substances, allowing target analytes to extract into mixed solutions with minimal residual interference [8].

Chromatographic Method Development

Liquid chromatography mass spectrometry represents the primary analytical technique for nitrosoiminodiacetic acid detection and quantification [5] [9] [6]. The development of chromatographic methods requires careful optimization of separation conditions to achieve adequate resolution from structurally related compounds [10] [11]. Critical separations in chromatography must be investigated at appropriate levels, with specificity demonstrated through resolution of components that elute closest to each other [12].

Modern analytical approaches utilize gradient elution methodologies with optimized mobile phase compositions [13]. Research indicates that gradient systems employing formic acid and methanol provide effective separation of nitrosamine impurities within acceptable run times [13]. Column selection plays a crucial role, with reverse-phase chemistries demonstrating superior performance for nitrosoiminodiacetic acid analysis [5] [6].

Sample Preparation Optimization

Sample preparation represents a critical component in nitrosoiminodiacetic acid method development, particularly given the potential for artifactual formation during analytical procedures [4] [14]. Automated sample preparation workflows have demonstrated superior performance in controlling contamination sources and improving analytical reliability [14].

The implementation of solid-phase extraction and liquid-liquid extraction techniques requires careful optimization to achieve acceptable recovery and precision [7]. Quality by Design principles applied to sample preparation optimization demonstrate significant improvements in method robustness and reliability [15]. Design of experiments approaches enable systematic evaluation of extraction parameters, including solvent composition, extraction time, and temperature effects [15].

Validation Strategies Under International Council for Harmonisation Q2(R1) Guidelines

The validation of analytical methods for nitrosoiminodiacetic acid determination must conform to International Council for Harmonisation Q2(R1) guidelines, which establish comprehensive requirements for analytical procedure validation [12] [16] [17]. These guidelines provide the framework for demonstrating that analytical procedures are suitable for their intended purpose [12].

Specificity and Selectivity Requirements

Specificity validation for nitrosoiminodiacetic acid requires demonstration of unequivocal assessment in the presence of components expected to be present, including impurities, degradants, and matrix components [12]. The International Council for Harmonisation Q2(R1) guidelines specify that specificity investigations should be conducted during validation of identification tests, impurity determinations, and assay procedures [12].

For chromatographic procedures, representative chromatograms must demonstrate specificity with individual components appropriately labeled [12]. Critical separations require investigation at appropriate levels, with specificity demonstrated through resolution of components eluting closest to each other [12]. Peak purity tests using diode array or mass spectrometry detection provide additional confirmation that chromatographic peaks are not attributable to multiple components [12].

Accuracy and Precision Parameters

Accuracy validation for nitrosoiminodiacetic acid quantitative methods requires establishment across the specified analytical range [12]. The International Council for Harmonisation Q2(R1) guidelines recommend assessment using a minimum of nine determinations over a minimum of three concentration levels covering the specified range [12]. Accuracy should be reported as percent recovery by assay of known added amounts of analyte or as the difference between mean and accepted true value with confidence intervals [12].

Precision validation encompasses repeatability, intermediate precision, and reproducibility components [12]. Repeatability assessment requires a minimum of nine determinations covering the specified range or six determinations at one hundred percent of test concentration [12]. Intermediate precision evaluation should establish effects of random events including different days, analysts, and equipment variations [12].

Detection and Quantitation Limit Determination

Detection limit determination for nitrosoiminodiacetic acid follows multiple approaches depending on instrumental or non-instrumental methods [12]. The signal-to-noise approach requires comparison of measured signals from samples with known low concentrations against blank samples, establishing minimum concentration for reliable detection [12]. A signal-to-noise ratio between two to one or three to one is generally considered acceptable for detection limit estimation [12].

Quantitation limit determination employs similar approaches with higher signal-to-noise requirements [12]. The standard approach requires a signal-to-noise ratio of ten to one for reliable quantification [12]. Mathematical determination based on standard deviation of response and calibration curve slope provides alternative approaches using the formula: Quantitation Limit equals ten times standard deviation divided by slope [12].

The following table summarizes International Council for Harmonisation Q2(R1) validation requirements for nitrosoiminodiacetic acid quantitative impurity methods:

| Validation Parameter | Requirement | Acceptance Criteria |

|---|---|---|

| Specificity | Peak purity demonstration | Resolution >1.5 for critical pairs |

| Accuracy | Nine determinations, three levels | 80-120% recovery |

| Repeatability | Six determinations minimum | Relative standard deviation ≤2.0% |

| Intermediate Precision | Multiple days/analysts | Relative standard deviation ≤5.0% |

| Detection Limit | Signal-to-noise approach | 3:1 ratio minimum |

| Quantitation Limit | Signal-to-noise approach | 10:1 ratio minimum |

| Linearity | Minimum five concentrations | Correlation coefficient ≥0.999 |

| Range | Reporting level to 120% specification | Meets accuracy/precision criteria |

Robustness and System Suitability

Robustness evaluation demonstrates analytical reliability with respect to deliberate variations in method parameters [12]. For liquid chromatography methods, typical variations include mobile phase pH variations, composition changes, different column lots, temperature effects, and flow rate modifications [12]. System suitability testing establishes parameters including resolution tests to ensure analytical procedure validity during routine use [12].

Role of Nitrosoiminodiacetic Acid in Establishing Analytical Thresholds

The establishment of analytical thresholds for nitrosoiminodiacetic acid requires consideration of both toxicological significance and analytical capability [18] [19]. Analytical thresholds serve as decision points for determining when analytical responses require further investigation and potential toxicological assessment [18] [19].

Analytical Evaluation Threshold Concepts

The Analytical Evaluation Threshold represents the level at or above which analytical identification and toxicological assessment should be initiated [18]. For nitrosoiminodiacetic acid, this threshold must account for the Safety Concern Threshold of 0.15 micrograms per day, drug product configuration, and analytical techniques employed [18]. The calculation involves converting the Safety Concern Threshold to units relative to individual drug products, followed by adjustment for analytical uncertainty [18].

The establishment of Final Analytical Evaluation Thresholds requires consideration of analytical uncertainty factors [18]. The calculation follows: Final Analytical Evaluation Threshold equals Estimated Analytical Evaluation Threshold minus uncertainty factor [18]. The uncertainty factor accounts for relative response factor variability and should use one relative standard deviation or fifty percent of the Estimated Analytical Evaluation Threshold, whichever provides greater protection [18].

Statistical Threshold Determination

Statistical approaches to threshold establishment employ empirical data analysis to determine appropriate detection and quantification criteria [20]. The analytical threshold should be established based on signal-to-noise considerations to distinguish potential analytic peaks from background [20]. Statistical methods recommend establishing thresholds such that the probability of noise exceeding the analytical threshold ranges between 10⁻² and 10⁻⁶ [21].

Mathematical approaches utilize the formula: Analytical Threshold equals mean background plus k times standard deviation, where k values between two and five provide appropriate protection levels [20]. Higher k values reduce the probability of false positive results but increase the potential for analyte non-detection [20].

Method-Specific Threshold Applications

The application of analytical thresholds for nitrosoiminodiacetic acid requires method-specific calibration using appropriate surrogate standards [19]. Surrogate standards must be analyzed at threshold concentrations to determine instrumental response levels [19]. Response factor considerations become critical, as equal concentrations of different compounds may produce varying response magnitudes [19].

Uncertainty factors must account for response factor variability across different nitrosamine compounds [19]. The application of uncertainty factors adjusts threshold levels to ensure adequate coverage of compounds with weaker analytical responses [19]. This approach prevents false negative results where compounds above toxicologically relevant levels might be excluded from identification and quantification phases [19].

The following table presents threshold establishment parameters for nitrosoiminodiacetic acid analytical methods:

| Threshold Parameter | Calculation Method | Typical Value Range |

|---|---|---|

| Safety Concern Threshold | Regulatory guidance | 0.15 μg/day |

| Estimated Analytical Evaluation Threshold | Safety Concern Threshold/daily dose | 0.1-10 μg/g product |

| Uncertainty Factor | Response factor variability | 2-5 fold |

| Final Analytical Evaluation Threshold | Estimated threshold minus uncertainty | 0.02-5 μg/g product |

| Detection Threshold | Statistical analysis | 3σ above background |

| Quantification Threshold | Statistical analysis | 10σ above background |

Validation of Threshold Approaches

Threshold validation requires empirical verification using samples prepared at or near established levels [21] [22]. Validation studies should include appropriate numbers of samples to demonstrate acceptable detection and quantification performance [21]. The validation process must confirm that established thresholds provide adequate discrimination between analytical signal and background noise [22].

Quality control samples spanning threshold regions provide ongoing verification of threshold appropriateness [23]. Continuous monitoring of background noise levels and response factor stability ensures maintained threshold validity throughout method lifecycle [23]. Periodic reassessment of threshold levels accounts for instrumental changes and method modifications that might affect analytical sensitivity [23].

XLogP3

UNII

Sequence

Other CAS

Wikipedia

Dates

Explore Compound Types